rac-(3aR,6aS)-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carboxylic acid
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Overview
Description
rac-(3aR,6aS)-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carboxylic acid: is a complex organic compound with a unique structure that includes a thieno[3,4-c]furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carboxylic acid typically involves multiple steps. One common method includes the use of starting materials such as thieno[3,4-c]furan derivatives, which undergo a series of reactions including oxidation, cyclization, and carboxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
rac-(3aR,6aS)-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-(3aR,6aS)-5,5-dioxo-hexahydro-5lambda6-thieno[3,4-c]furan-3a-carboxylic acid include:
- rac-(3R,3aR,5S,6S,6aS,7S)-6-hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid
- rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2307752-48-1 |
---|---|
Molecular Formula |
C7H10O5S |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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